Regioselectivity: Sydnone-Alkyne Cycloaddition
In sydnone-alkyne cycloadditions, Cu(OTf)₂ and Cu(OAc)₂ promote divergent pathways. Cu(OTf)₂ functions purely as a Lewis acid to activate the sydnone, yielding 1,3-disubstituted pyrazoles. In contrast, Cu(OAc)₂ facilitates the formation of Cu(I) acetylides, leading exclusively to 1,4-disubstituted pyrazoles [1]. This is a fundamental mechanistic and selectivity difference, not just a variation in yield.
| Evidence Dimension | Regioselectivity (Product Isomer) |
|---|---|
| Target Compound Data | 1,3-disubstituted pyrazole |
| Comparator Or Baseline | Cu(OAc)₂: 1,4-disubstituted pyrazole |
| Quantified Difference | Qualitative switch in major product isomer (mechanism-dependent) |
| Conditions | Cycloaddition of sydnones and terminal alkynes |
Why This Matters
This demonstrates that Cu(OTf)₂ is not just a stronger acid, but a mechanistically distinct catalyst enabling access to different chemical space.
- [1] Comas-Barceló, J., et al. (2015). Cu‐Promoted Sydnone Cycloadditions of Alkynes: Scope and Mechanism Studies. Chemistry – A European Journal, 21(8), 3257–3263. View Source
